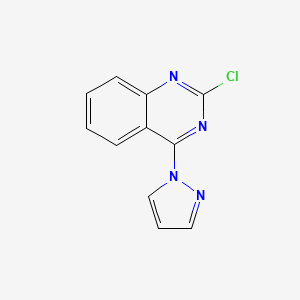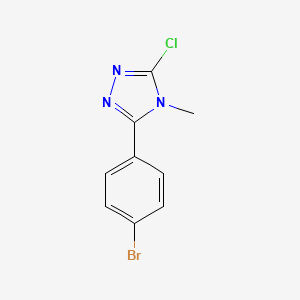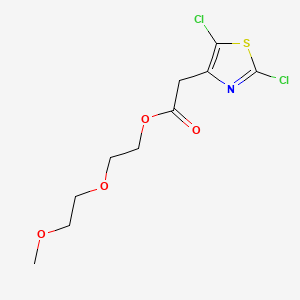
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification .
Analyse Des Réactions Chimiques
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate include other thiazole derivatives such as:
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: The parent compound used in the synthesis.
2-(2-Methoxyethoxy)ethanol: Another building block used in the synthesis.
Thiazole: The core structure shared by these compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C10H13Cl2NO4S |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-15-2-3-16-4-5-17-8(14)6-7-9(11)18-10(12)13-7/h2-6H2,1H3 |
Clé InChI |
WHWWYKNAWXTGMZ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC(=O)CC1=C(SC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
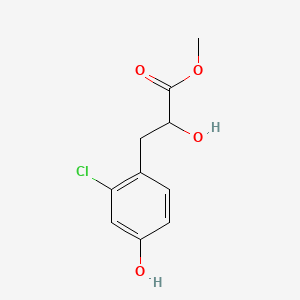
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
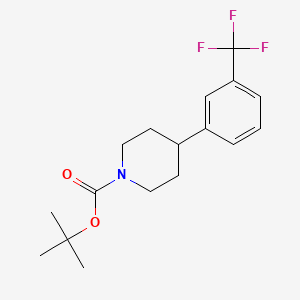

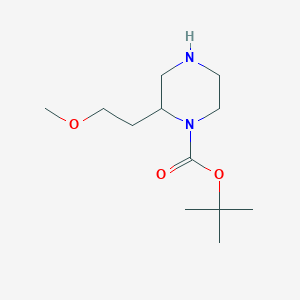
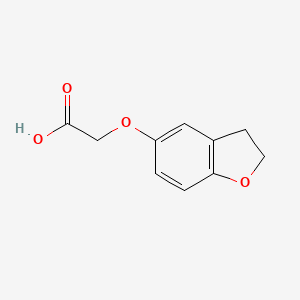
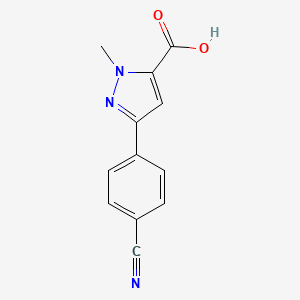
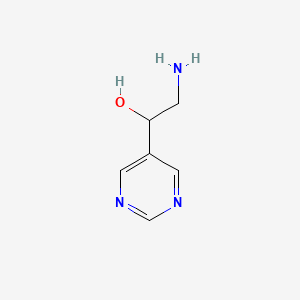
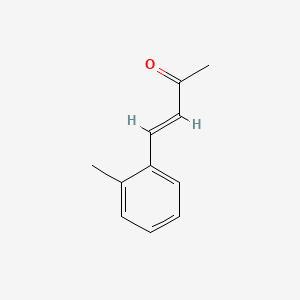
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
